molecular formula C21H15ClN2O4 B11980700 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 303083-64-9

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B11980700
CAS No.: 303083-64-9
M. Wt: 394.8 g/mol
InChI Key: KRDXDXAXLKTBFG-YDZHTSKRSA-N
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Description

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-hydroxybenzoyl hydrazine with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to the presence of both a hydroxyl group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific research applications .

Properties

CAS No.

303083-64-9

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O4/c22-17-7-3-16(4-8-17)21(27)28-19-11-1-14(2-12-19)13-23-24-20(26)15-5-9-18(25)10-6-15/h1-13,25H,(H,24,26)/b23-13+

InChI Key

KRDXDXAXLKTBFG-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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